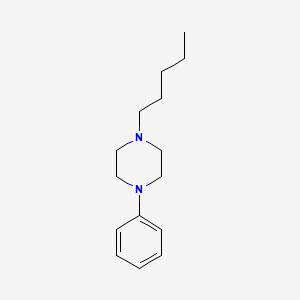
Piperazine, 1-pentyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-pentyl-4-phenyl-, is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-pentyl-4-phenyl-, typically involves the reaction of 1-phenylpiperazine with a pentyl halide under basic conditions. A common method includes:
Reactants: 1-phenylpiperazine and pentyl bromide.
Solvent: Anhydrous ethanol or another suitable solvent.
Base: Potassium carbonate or sodium hydroxide.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-pentyl-4-phenyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pentyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Piperazine, 1-pentyl-4-phenyl-, is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological systems. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine
Piperazine derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities. Piperazine, 1-pentyl-4-phenyl-, may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Piperazine, 1-pentyl-4-phenyl-, exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenyl and pentyl groups can influence the compound’s binding affinity and selectivity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Lacks the pentyl group, making it less hydrophobic and potentially altering its biological activity.
1-Benzylpiperazine: Contains a benzyl group instead of a pentyl group, which can affect its pharmacological properties.
1-(2-Pyridyl)piperazine:
Uniqueness
Piperazine, 1-pentyl-4-phenyl-, is unique due to the combination of the phenyl and pentyl groups, which confer specific chemical and biological properties. This combination can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
105746-14-3 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-pentyl-4-phenylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-2-3-7-10-16-11-13-17(14-12-16)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,10-14H2,1H3 |
InChI Key |
ZKKDALBVDJQSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















